molecular formula C19H21NO5 B4617151 ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate

ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B4617151
M. Wt: 343.4 g/mol
InChI Key: QCYVPKSYLRJCKJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing Interactions

Ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate and related compounds are studied for their unique crystal packing interactions, utilizing rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds to form distinctive structural motifs in crystalline assemblies (Zhang et al., 2011).

Synthesis of Heterocyclic Systems

These compounds are integral in synthesizing heterocyclic systems, showing versatility as reagents for preparing various pharmacologically relevant structures, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, demonstrating their utility in medicinal chemistry (Selič et al., 1997).

Optical Nonlinear Properties

The optical nonlinear properties of derivatives have been explored, indicating potential applications in optical limiting technologies due to their significant nonlinear refractive indices and optical limiting thresholds. This research suggests these compounds could be used in developing optical limiters (Abdullmajed et al., 2021).

Enzyme Mimicry

Cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate derivatives serve as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases, demonstrating potential for bioremediation and therapeutic applications in inhibiting antibiotic-resistant bacteria (Daumann et al., 2012).

Anti-juvenile Hormone Agents

Research into the biological activity of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a derivative, has shown promising anti-juvenile hormone activity, indicating potential applications in pest control strategies to induce precocious metamorphosis in insect larvae (Ishiguro et al., 2003).

Properties

IUPAC Name

ethyl 2-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-23-14-9-11-15(12-10-14)25-13-18(21)20-17-8-6-5-7-16(17)19(22)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYVPKSYLRJCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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